molecular formula C23H26N2O B5739645 4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide

4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide

Cat. No.: B5739645
M. Wt: 346.5 g/mol
InChI Key: ZLMODEYYGBUDGW-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tert-butyl group, a dimethylamino group, and a naphthalene ring. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes nitration to form nitronaphthalene, which is then reduced to form aminonaphthalene.

    Introduction of the Dimethylamino Group: Aminonaphthalene is treated with dimethylamine under suitable conditions to introduce the dimethylamino group.

    Formation of the Benzamide: The resulting compound is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[4-(dimethylamino)phenyl]benzamide
  • 4-tert-butyl-N-[4-(methylamino)naphthalen-1-yl]benzamide
  • 4-tert-butyl-N-[4-(dimethylamino)naphthalen-2-yl]benzamide

Uniqueness

4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide is unique due to the specific positioning of the dimethylamino group on the naphthalene ring, which can significantly influence its chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-[4-(dimethylamino)naphthalen-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O/c1-23(2,3)17-12-10-16(11-13-17)22(26)24-20-14-15-21(25(4)5)19-9-7-6-8-18(19)20/h6-15H,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMODEYYGBUDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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